molecular formula C16H15N3S B378832 5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine CAS No. 342595-72-6

5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine

Cat. No.: B378832
CAS No.: 342595-72-6
M. Wt: 281.4g/mol
InChI Key: QATVHELORFKLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C16H15N3S . It belongs to the class of aromatic heterocyclic compounds known as pyrimidines, which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, involves various methods . For instance, the construction of another pyrimidine ring on the pyridine nucleus of a compound can be achieved either by reaction with phenyl iso(thio)cyanate or with formic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d]pyrimidine core with a phenyl group and a pyrrolidin-1-yl group attached to it . The exact mass and monoisotopic mass of the compound are 295.11431873 g/mol .


Chemical Reactions Analysis

Pyrimidines, including this compound, exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . For instance, they can inhibit the enzymes COXs and induce anti-inflammatory activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 295.4 g/mol, a topological polar surface area of 57.3 Ų, and a complexity of 350 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

5-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)13-10-20-16-14(13)15(17-11-18-16)19-8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATVHELORFKLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.